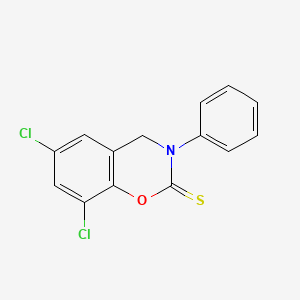
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- is a heterocyclic compound that features a benzoxazine ring with thione and phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- typically involves the reaction of 2-aminothiophenol with dichlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a strong acid such as trifluoromethanesulfonic acid to catalyze the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzoxazine with a thiol group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzoxazine with a thiol group.
Substitution: Benzoxazine derivatives with various substituents on the benzene ring.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound is used in the synthesis of polymers and resins with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and pain, thereby exerting its anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,3-Benzoxazine-2,4-dione: This compound has a similar benzoxazine ring but with a dione substituent instead of a thione.
3,4-Dihydro-2H-1,3-Benzoxazine: Lacks the thione group and has different chemical properties.
Uniqueness
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- is unique due to the presence of both thione and dichloro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
647849-53-4 |
|---|---|
Molekularformel |
C14H9Cl2NOS |
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
6,8-dichloro-3-phenyl-4H-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C14H9Cl2NOS/c15-10-6-9-8-17(11-4-2-1-3-5-11)14(19)18-13(9)12(16)7-10/h1-7H,8H2 |
InChI-Schlüssel |
REMMNOYSFUPACX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)Cl)Cl)OC(=S)N1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
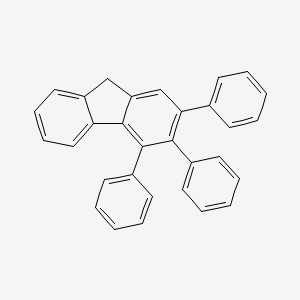
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
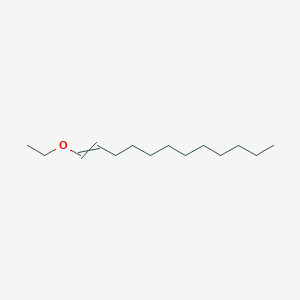
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)
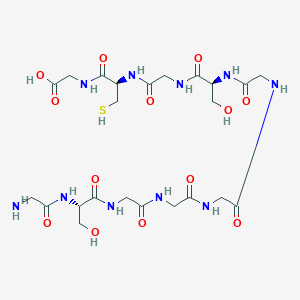
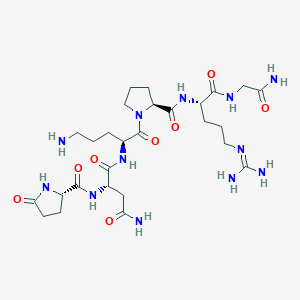
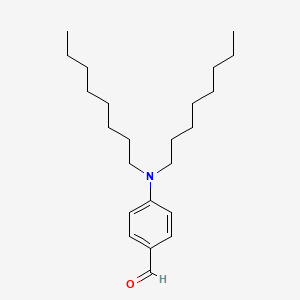
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
